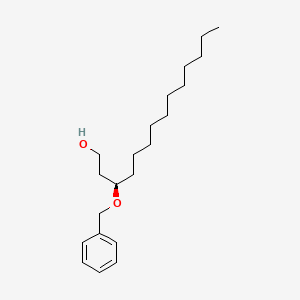
(R)-3-(benzyloxy)tetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Benzyloxy-1-tetradecanol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to the third carbon of a tetradecanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-1-tetradecanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a tetradecanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form a benzyloxy derivative.
Chiral Resolution: The chiral center at the third carbon is introduced through a chiral resolution process, which can involve the use of chiral catalysts or reagents.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-Benzyloxy-1-tetradecanol.
Industrial Production Methods
Industrial production of ®-3-Benzyloxy-1-tetradecanol may involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Benzyloxy-1-tetradecanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Benzyloxy-1-tetradecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-Benzyloxy-1-tetradecanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center at the third carbon plays a crucial role in determining the compound’s stereoselectivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Benzyloxy-1-tetradecanol: The enantiomer of ®-3-Benzyloxy-1-tetradecanol, differing in the configuration at the chiral center.
3-Benzyloxy-1-decanol: A shorter chain analog with similar functional groups.
3-Benzyloxy-1-hexadecanol: A longer chain analog with similar functional groups.
Uniqueness
®-3-Benzyloxy-1-tetradecanol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(3R)-3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
BDNJHLQOWXQLQF-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





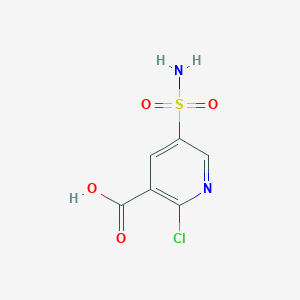
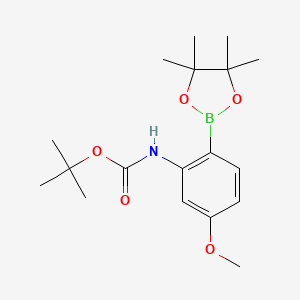

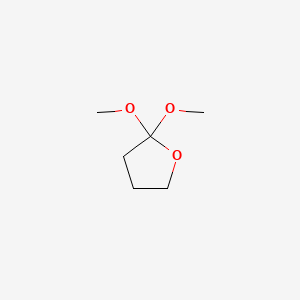
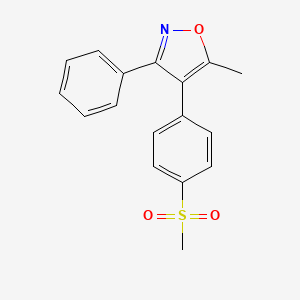
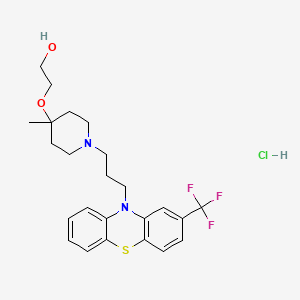
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)
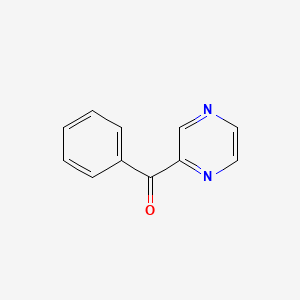
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)
![3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B8686400.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
